methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate
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Overview
Description
Methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, an amino group, and a prop-2-enyl substituent, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an appropriate ester and an amine under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitriles, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound has potential as a precursor for the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- Methyl (3R,5S)-5-amino-1-propylpiperidine-3-carboxylate
- Methyl (3R,5S)-5-amino-1-butylpiperidine-3-carboxylate
Uniqueness
Methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the prop-2-enyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl (3R,5S)-5-amino-1-prop-2-enylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-3-4-12-6-8(10(13)14-2)5-9(11)7-12/h3,8-9H,1,4-7,11H2,2H3/t8-,9+/m1/s1 |
InChI Key |
KTRSTOPUGCDHRI-BDAKNGLRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN(C1)CC=C)N |
Canonical SMILES |
COC(=O)C1CC(CN(C1)CC=C)N |
Origin of Product |
United States |
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